Verrucarol
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Overview
Description
Scientific Research Applications
Chemistry: In chemistry, verrucarol is used as a starting material for the synthesis of various trichothecene derivatives .
Biology: In biology, this compound is used to study the effects of trichothecene mycotoxins on cellular processes . It has been shown to inhibit protein synthesis in vitro, making it a valuable tool for studying cellular mechanisms .
Medicine: In medicine, this compound and its derivatives have been investigated for their anticancer, antifungal, and immunomodulatory effects . These compounds have shown promise in preclinical studies and are being explored for their potential therapeutic applications .
Industry: In industry, this compound is used as a reference standard for the detection and quantification of trichothecene mycotoxins in food and feed products . This helps ensure the safety and quality of agricultural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Verrucarol can be synthesized through the hydrolysis of a crude extract from a culture of Myrothecium verrucaria . The process involves the hydrolysis of anguidine, a naturally occurring compound, to produce this compound . the total synthesis of anguidine is laborious and not economically viable .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Myrothecium verrucaria cultures, followed by extraction and purification processes . This method allows for the production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Verrucarol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and epoxy groups on the trichothecene nucleus .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of this compound include various derivatives with modified functional groups, such as diacetylthis compound .
Mechanism of Action
Verrucarol exerts its effects by inhibiting protein synthesis in eukaryotic cells . It binds to the 50S subunit of the ribosome, preventing the elongation of the polypeptide chain . This inhibition leads to the disruption of cellular processes and can result in cell death . The functionalization of the C4 and C15 alcohols is required for potent cellular toxicity .
Comparison with Similar Compounds
Verrucarin A: A macrocyclic trichothecene with antitumor activity.
Neosolaniol: A trichothecene mycotoxin with similar toxic properties.
Zearalenone: A mycotoxin produced by Fusarium species.
Nivalenol: Another trichothecene mycotoxin with toxic effects.
Deoxynivalenol: A trichothecene mycotoxin commonly found in contaminated grains.
Uniqueness of Verrucarol: this compound is unique among trichothecenes due to its specific structural features, including the presence of hydroxyl groups at positions C4 and C15 and an epoxy ring . These features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H22O4 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13?,14-,15?/m1/s1 |
InChI Key |
ZSRVBNXAPSQDFY-CXOCQXMISA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)CO |
SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
verrucarol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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